molecular formula C9H17N3O3 B12660475 Einecs 225-508-1 CAS No. 4889-40-1

Einecs 225-508-1

Cat. No.: B12660475
CAS No.: 4889-40-1
M. Wt: 215.25 g/mol
InChI Key: UGJLDBAVVGLTBT-DFWYDOINSA-N
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Description

Einecs 225-508-1, also known as 2,4,6-trinitrotoluene, is a chemical compound that is widely recognized for its use as an explosive material. It is a yellow, odorless solid that is highly stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction is carried out in specially designed nitration reactors that can handle the exothermic nature of the reactions. The final product is purified through washing and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are often used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.

    Reduction: Aminodinitrotoluenes and other reduced forms of the compound.

    Substitution: Various substituted nitrotoluenes depending on the reagents used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive material for studying detonation and explosive properties.

    Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene.

    Medicine: Limited use in medical research due to its toxic and explosive nature.

    Industry: Widely used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other similar explosive compounds such as:

    Nitroglycerin: More sensitive to shock and friction compared to 2,4,6-trinitrotoluene.

    RDX (Research Department Explosive): More powerful and stable than 2,4,6-trinitrotoluene.

    PETN (Pentaerythritol Tetranitrate): Similar stability but higher explosive power compared to 2,4,6-trinitrotoluene.

Each of these compounds has unique properties that make them suitable for specific applications in the field of explosives.

Properties

CAS No.

4889-40-1

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;piperazine

InChI

InChI=1S/C5H7NO3.C4H10N2/c7-4-2-1-3(6-4)5(8)9;1-2-6-4-3-5-1/h3H,1-2H2,(H,6,7)(H,8,9);5-6H,1-4H2/t3-;/m0./s1

InChI Key

UGJLDBAVVGLTBT-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CNCCN1

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CNCCN1

Origin of Product

United States

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